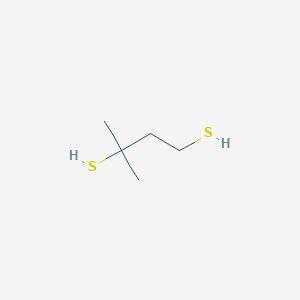
3-Methyl-1,3-butanedithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,3-butanedithiol is an organic compound with the molecular formula C5H12S2. It is a dithiol, meaning it contains two thiol (-SH) groups. This compound is known for its strong, unpleasant odor, which is characteristic of many sulfur-containing compounds. It is used in various chemical applications due to its reactivity and ability to form strong bonds with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1,3-butanedithiol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butanol with hydrogen sulfide in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently.
Industrial Production Methods
In an industrial setting, this compound is often produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the catalytic hydrogenation of 3-methyl-1-butene in the presence of hydrogen sulfide.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-butanedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can react with this compound under basic conditions.
Major Products Formed
Oxidation: The major product is 3-methyl-1,3-butanedisulfide.
Reduction: The major product is 3-methyl-1-butanethiol.
Substitution: The products vary depending on the nucleophile used but typically include substituted thiols.
Scientific Research Applications
3-Methyl-1,3-butanedithiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and protein structures due to its ability to form strong bonds with metal ions.
Industry: It is used in the production of polymers and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-butanedithiol involves its thiol groups, which can form strong bonds with metal ions. This property makes it useful in various applications, such as catalysis and metal ion sequestration. The compound can also undergo redox reactions, which are important in many biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Butane-1-thiol: Similar in structure but contains only one thiol group.
3-Methyl-1-butanethiol: Similar but contains only one thiol group.
2-Methyl-4-butanethiol: Similar but with a different position of the thiol group.
Uniqueness
3-Methyl-1,3-butanedithiol is unique due to its two thiol groups, which enhance its reactivity and ability to form strong bonds with metals. This makes it particularly useful in applications requiring strong metal-thiol interactions, such as catalysis and metal ion sequestration.
Properties
CAS No. |
98139-71-0 |
|---|---|
Molecular Formula |
C5H12S2 |
Molecular Weight |
136.3 g/mol |
IUPAC Name |
3-methylbutane-1,3-dithiol |
InChI |
InChI=1S/C5H12S2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 |
InChI Key |
PZUUQOXIIQTQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




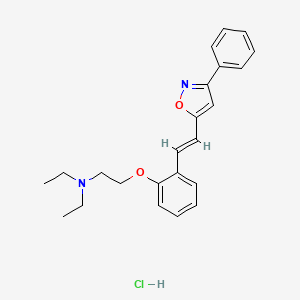
![9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12701321.png)

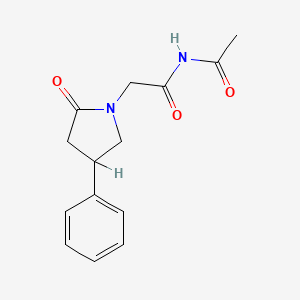
![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
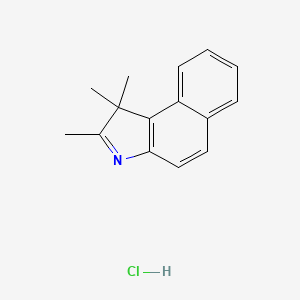
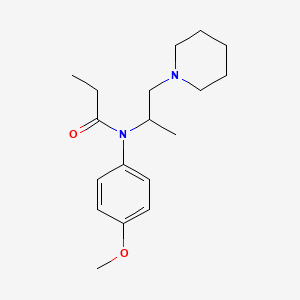
![4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid](/img/structure/B12701374.png)
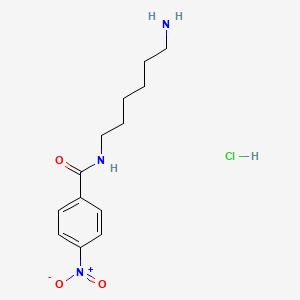
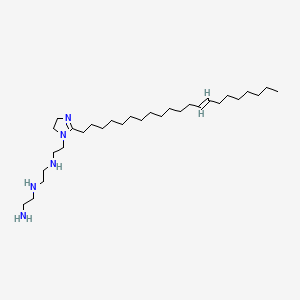

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)
